molecular formula C23H19NO5 B2697617 9-(furan-2-ylmethyl)-3-(4-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one CAS No. 929444-80-4

9-(furan-2-ylmethyl)-3-(4-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one

Cat. No.: B2697617
CAS No.: 929444-80-4
M. Wt: 389.407
InChI Key: LYLHCWYEUTVJDB-UHFFFAOYSA-N
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Description

Historical Development of Chromeno-Oxazine Derivatives

Chromeno-oxazine derivatives represent a convergence of two historically significant heterocyclic systems: chromenes and oxazines. Chromenes, first isolated in the early 20th century, gained attention for their presence in natural products like coumarins and flavonoids. The discovery of their bioactivity in the 1970s, particularly antimicrobial and anticancer properties, spurred synthetic efforts to modify their core structure. Parallel developments in oxazine chemistry, driven by their applications in dye manufacturing and polymer science, laid the groundwork for fused systems.

The first chromeno-oxazine hybrids emerged in the 1990s through serendipitous cyclization reactions during coumarin synthesis. Systematic exploration began in the 2010s, with Yousif et al. demonstrating the anticancer potential of chromeno[2,3-d]oxazines against liver and colon cancer cell lines. This paved the way for structural diversification, including the incorporation of furan and methoxyphenyl substituents to enhance bioavailability and target specificity.

Structural Classification within Heterocyclic Chemistry

9-(Furan-2-ylmethyl)-3-(4-methoxyphenyl)-9,10-dihydrochromeno[8,7-e]oxazin-4(8H)-one belongs to the chromeno[8,7-e]oxazin-4-one subclass, characterized by:

  • Fused ring system : A chromene (benzopyran) fused with a 1,3-oxazine at positions 8 and 7 (Figure 1).
  • Substituents :
    • Furan-2-ylmethyl at position 9
    • 4-Methoxyphenyl at position 3
    • Methyl group at position 2 (not depicted in all notations)

Table 1: Key Structural Features

Position Substituent Role
3 4-Methoxyphenyl Electron donation, π-stacking
9 Furan-2-ylmethyl Hydrogen bonding capacity
4 Oxazinone carbonyl Electrophilic reactivity

The IUPAC name reflects its stereochemistry and ring fusion: the chromeno system indicates a benzene ring fused to a pyran (chromene), while [8,7-e] denotes the oxazine ring attachment points.

Pharmacological Significance of Chromeno[8,7-e]oxazin-4(8H)-ones

Emerging evidence highlights multiple pharmacological activities:

Anticancer Activity

  • Mechanism : Intercalation into DNA and topoisomerase inhibition.
  • Potency :
    • IC₅₀ = 3.2 µM against MCF-7 breast cancer cells (vs. 5.1 µM for doxorubicin).
    • Selective cytotoxicity via ROS generation in HT-29 colon carcinoma.

Anti-inflammatory Activity

  • Targets : Suppression of NF-κB and MAPK pathways.
  • Efficacy : 68% reduction in TNF-α production at 25 µg/mL in RAW 264.7 macrophages.

Antimicrobial Potential

  • Preliminary data show MIC values of 16 µg/mL against Staphylococcus aureus.

Table 2: Comparative Pharmacological Profiles

Activity Model System Efficacy Metric Reference
Anticancer HepG-2 cells IC₅₀ = 2.8 µM
Anti-inflammatory LPS-induced TNF-α 68% inhibition
Antimicrobial E. coli MIC = 32 µg/mL

Research Landscape and Knowledge Gaps

Current research focuses on three domains:

  • Synthetic Optimization

    • Microwave-assisted synthesis reduces reaction times from 48h to 6h.
    • Green chemistry approaches using ionic liquid catalysts improve yields to 82%.
  • Structure-Activity Relationships

    • 4-Methoxyphenyl enhances membrane permeability vs. unsubstituted phenyl.
    • Furan substitution correlates with reduced hepatotoxicity in murine models.
  • Translational Challenges

    • Limited pharmacokinetic data (oral bioavailability <15% in rats).
    • Need for target identification studies beyond phenotypic screening.

Critical gaps include:

  • Mechanistic studies on epigenetic modulation
  • In vivo efficacy validation in xenograft models
  • Combinatorial therapy potential with checkpoint inhibitors

Properties

IUPAC Name

9-(furan-2-ylmethyl)-3-(4-methoxyphenyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19NO5/c1-26-16-6-4-15(5-7-16)20-13-28-23-18(22(20)25)8-9-21-19(23)12-24(14-29-21)11-17-3-2-10-27-17/h2-10,13H,11-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYLHCWYEUTVJDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC4=C3CN(CO4)CC5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 9-(furan-2-ylmethyl)-3-(4-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is a novel synthetic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies based on recent research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C19H18N2O3\text{C}_{19}\text{H}_{18}\text{N}_2\text{O}_3

This structure features a chromeno-oxazine core with furan and methoxyphenyl substituents, which are known to influence biological activity through various mechanisms.

Antitumor Activity

Recent studies have evaluated the antitumor potential of this compound against various cancer cell lines. Notably, it was found to exhibit significant cytotoxic effects, particularly in leukemia and breast cancer models. The mechanism appears to involve the inhibition of tubulin polymerization, similar to known chemotherapeutic agents like colchicine.

  • Cell Lines Tested :
    • Human leukemia SR cell line
    • MCF-7 breast cancer cell line

Table 1: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC50 (μM)Mechanism of Action
SR (Leukemia)0.09Inhibition of tubulin polymerization
MCF-7 (Breast)0.15Induction of apoptosis

Antioxidant Activity

The compound also demonstrated notable antioxidant properties. In vitro assays indicated that it effectively scavenged free radicals and reduced oxidative stress markers in cellular models.

Table 2: Antioxidant Activity Assessment

Assay TypeResult
DPPH Scavenging78% inhibition at 50 μM
ABTS AssayIC50 = 20 μM

The biological effects of This compound are attributed to several mechanisms:

  • Tubulin Binding : The compound binds to the colchicine site on tubulin, disrupting microtubule dynamics and leading to cell cycle arrest.
  • Apoptosis Induction : It triggers intrinsic apoptotic pathways by activating caspases and altering mitochondrial membrane potential.
  • Antioxidative Mechanisms : The presence of furan and methoxy groups enhances its ability to neutralize reactive oxygen species (ROS).

Study 1: Antitumor Efficacy in vivo

A study conducted on a murine model bearing human leukemia xenografts demonstrated that treatment with this compound resulted in a significant reduction in tumor size compared to controls. The study highlighted the compound's potential as a lead candidate for further development in cancer therapy.

Study 2: Neuroprotective Effects

Another investigation assessed the neuroprotective properties of the compound in models of oxidative stress-induced neuronal damage. Results indicated that it significantly improved cell viability and reduced markers of apoptosis and inflammation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chromeno-oxazine derivatives exhibit diverse biological activities depending on substituent patterns. Below is a systematic comparison of the target compound with analogs bearing variations in the 9-position alkyl/aryl groups, halogenation, and heterocyclic modifications.

Furan-Substituted Analogs

Compound Name Substituent (Position 9) Biological Activity Key Data (Yield, m.p.)
9-(Furan-2-ylmethyl)-3-(4-methoxyphenyl)-... (Target) Furan-2-ylmethyl Dual osteoblast promotion and osteoclast inhibition (BMP/Smad and RANK pathways) Not explicitly reported
9-(Furan-3-ylmethyl)-3-(4-methoxyphenyl)-... (Compound 7) Furan-3-ylmethyl Similar osteoblast activity; anti-osteoclastogenesis in mice (IC50 not reported) Higher efficacy than ipriflavone

Key Insight : The position of the furan methyl group (2 vs. 3) modulates bioactivity. While both compounds enhance osteoblast formation, the furan-2-ylmethyl variant may offer steric advantages for dual pathway regulation .

Halogenated Benzyl Derivatives

Compound Name Substituent (Position 9) Biological Activity Key Data (Yield, m.p.)
9-(4-Fluorobenzyl)-2-phenyl-... (6k) 4-Fluorobenzyl Antiviral, anti-phytopathogenic fungus 35% yield, m.p. 140–143°C
9-(4-Chlorobenzyl)-2-phenyl-... (6l) 4-Chlorobenzyl Antiviral, anti-phytopathogenic fungus 41% yield, m.p. 171–180°C
9-(4-Bromobenzyl)-2-phenyl-... (6m) 4-Bromobenzyl Antiviral, anti-phytopathogenic fungus 42% yield, m.p. 188–190°C

Key Insight: Halogenated benzyl groups at the 9-position enhance antiviral and antifungal properties. Electron-withdrawing substituents (F, Cl, Br) improve thermal stability (higher m.p.) but reduce synthetic yields compared to non-halogenated analogs .

Alkyl Chain-Modified Derivatives

Compound Name Substituent (Position 9) Biological Activity Key Data (Yield, m.p.)
9-(4-Hydroxybutyl)-3-(4-methoxyphenyl)-... (4d) 4-Hydroxybutyl Not reported 48% yield, m.p. 122–123°C
9-(2-Hydroxyethyl)-3-(4-fluorophenyl)-... (4c) 2-Hydroxyethyl Not reported 81% yield, m.p. 149–151°C

Key Insight : Hydrophilic alkyl chains (e.g., hydroxyethyl) improve synthetic yields, likely due to enhanced solubility during purification. The 4-hydroxybutyl analog’s lower yield suggests steric challenges in longer chains .

Ferrocenyl and Heterocyclic Derivatives

Compound Name Substituent (Position 9) Biological Activity Key Data (Yield, m.p.)
9-(Ferrocenylmethyl)-... (12b, 13) Ferrocenylmethyl Antimalarial, antitrypanosomal 90% purity (HPLC), no m.p. reported
9-(2-Chlorobenzylidene)-5-(2-chlorophenyl)-... (4) 2-Chlorobenzylidene Not explicitly reported Synthetic intermediate

Key Insight : Ferrocenyl groups introduce redox-active metal centers, expanding applications to antiparasitic therapies. However, their complex synthesis contrasts with the straightforward preparation of furan- or benzyl-substituted derivatives .

Structural and Functional Trends

Substituent Position :

  • Furan-2-ylmethyl (target) vs. furan-3-ylmethyl (Compound 7): Positional isomerism impacts steric interactions with biological targets, enabling dual osteoblast/osteoclast regulation in the target compound .
  • Halogenated benzyl groups (6k–m): Para-substituted halogens enhance thermal stability and electronic effects, favoring antifungal activity .

Synthetic Efficiency :

  • Hydrophilic alkyl chains (e.g., 2-hydroxyethyl) yield higher synthesis efficiency (81% for 4c) compared to hydrophobic or bulky groups (48% for 4d) .

Biological Specificity :

  • The target compound’s dual regulatory activity in osteoporosis is unique among analogs, which typically exhibit single-pathway effects (e.g., antiviral in 6k–m) or lack mammalian cell data .

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